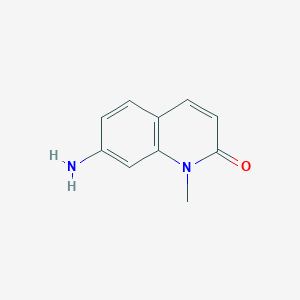

7-amino-1-methyl-1,2-dihydroquinolin-2-one

Cat. No. B2875425

Key on ui cas rn:

58336-25-7

M. Wt: 174.203

InChI Key: AVDMUZYDWIASIX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04064131

Procedure details

43.2 gm. of at least 98 percent pure 1,3-phenylene diamine (melting point: 60° to 62° C) and 100 ml of 10 percent acetic acid are placed in a sulfurizing flask equipped with an anchor bolt, reflux cooler, dripping funnel, thermometer and water bath. 35.2 gm. of diketene were allowed to drip into the reaction mixture over the course of about 20 minutes at room temperature. The reaction mixture was stirred during the addition. The temperature was allowed to rise with the aid of the reaction heat to 60° to 65° C. After completion of the addition of diketene, the reaction was allowed to continue for another hour at 60° to 65° C. After cooling to about 15° C. the resultant precipitate was separated out and dried under vacuum at 60° to 70° C until the precipitate reached a constant weight. 49.2 gm. of yellow, discolored 1,2-dihydro-2-oxo-1-methyl-7-amino-quinoline with a melting point of 268° to 269° C were obtained, which corresponded to a yield of 70.7 percent, based on the m-phenylene diamine. After a single recrystallization from dimethylformamide/H2O (1:1), the product was colorless and had a melting point of 274.6° to 275.4°C.

[Compound]

Name

resultant precipitate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

70.7%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.C=[C:10]1O[C:12](=[O:13])[CH2:11]1.[C:15](O)(=O)C>>[O:13]=[C:12]1[CH:11]=[CH:10][C:4]2[C:3](=[CH:2][C:1]([NH2:8])=[CH:6][CH:5]=2)[N:7]1[CH3:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)N)N

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(=O)O1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=C1CC(=O)O1

|

Step Four

[Compound]

|

Name

|

resultant precipitate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred during the addition

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with an anchor bolt

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux cooler

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to drip into the reaction mixture over the course of about 20 minutes at room temperature

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat to 60° to 65° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to continue for another hour at 60° to 65° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 60° to 70° C until the precipitate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C1N(C2=CC(=CC=C2C=C1)N)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 70.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |